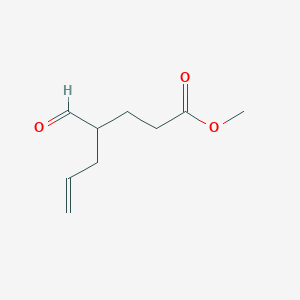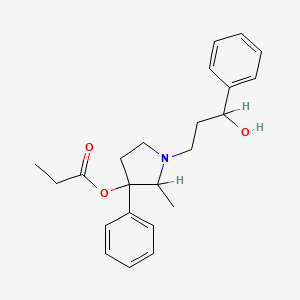
3-Methyl-2,5,8,11-tetraoxadodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2,5,8,11-tetraoxadodecane can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of ethylene oxide with methanol. The process is optimized to maximize yield and purity, often using advanced catalytic systems and separation techniques .
化学反应分析
Types of Reactions
3-Methyl-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
科学研究应用
3-Methyl-2,5,8,11-tetraoxadodecane has diverse applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and catalysis.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents
作用机制
The mechanism of action of 3-Methyl-2,5,8,11-tetraoxadodecane involves its ability to solubilize various compounds, facilitating their interaction and reaction. It acts as a medium that enhances the reactivity and stability of reactants, thereby influencing the overall reaction pathways .
相似化合物的比较
Similar Compounds
Monoglyme: A simpler glycol ether with fewer ethylene oxide units.
Diglyme: Contains two ethylene oxide units, making it less complex than 3-Methyl-2,5,8,11-tetraoxadodecane.
Tetraglyme: Contains four ethylene oxide units, making it more complex.
Uniqueness
This compound is unique due to its specific balance of ethylene oxide units, which provides an optimal combination of solubility and reactivity. This makes it particularly useful in applications requiring a versatile solvent .
属性
CAS 编号 |
66226-67-3 |
|---|---|
分子式 |
C9H20O4 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-methoxy-1-[2-(2-methoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C9H20O4/c1-9(11-3)8-13-7-6-12-5-4-10-2/h9H,4-8H2,1-3H3 |
InChI 键 |
TUDJTXPEPIVJMD-UHFFFAOYSA-N |
规范 SMILES |
CC(COCCOCCOC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
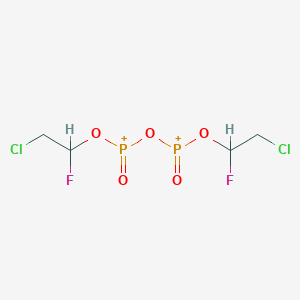
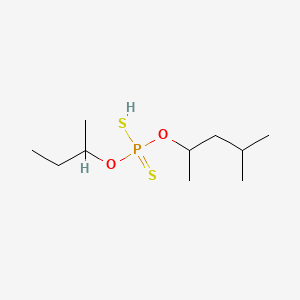
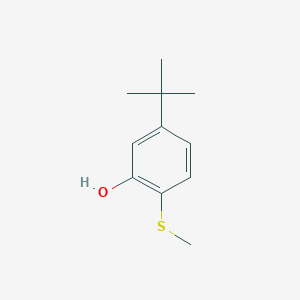
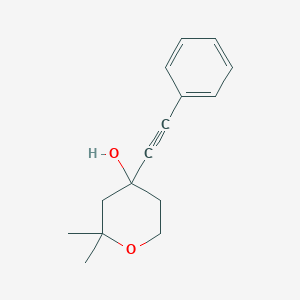
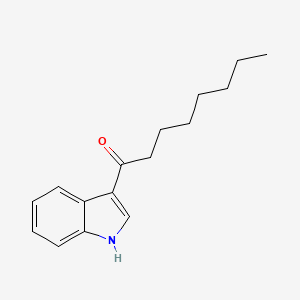
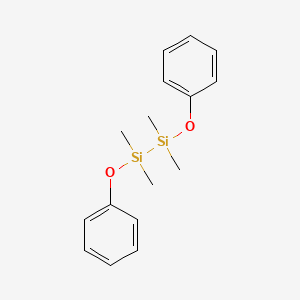


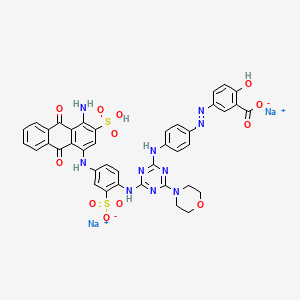
![4-[(2-Hydroxy-4-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14468917.png)
